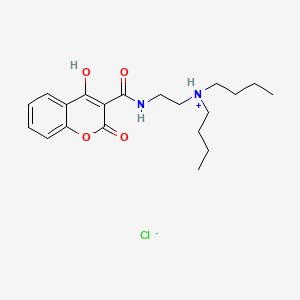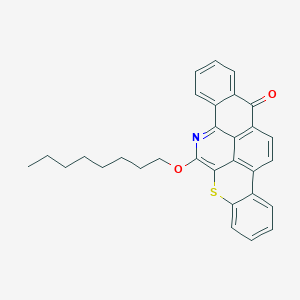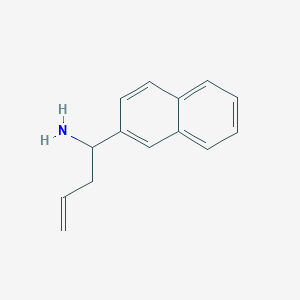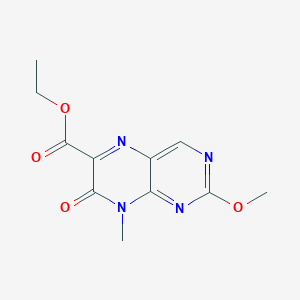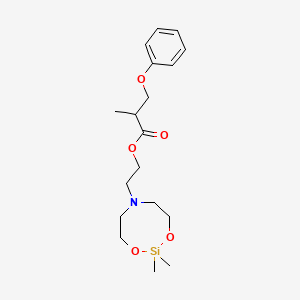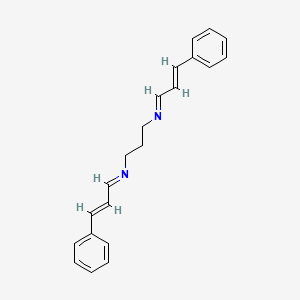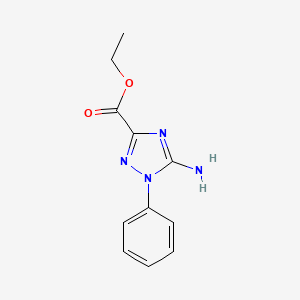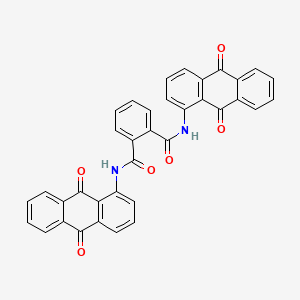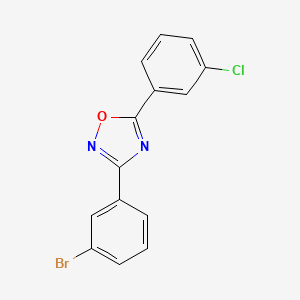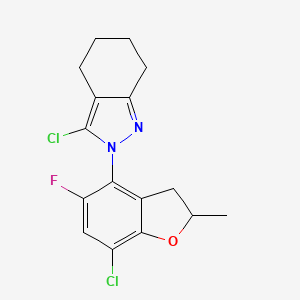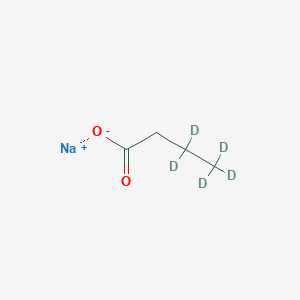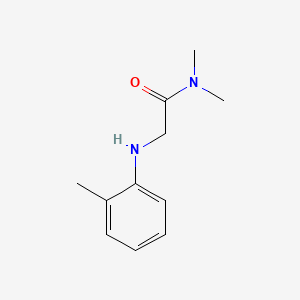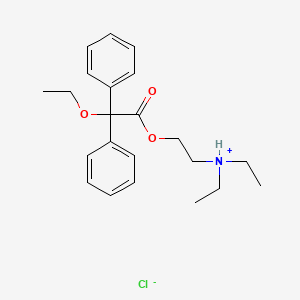
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of diethylaminoethyl, diphenyl, and alpha-ethyloxyacetate groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethylaminoethanol with diphenylacetic acid, followed by the introduction of an ethyloxyacetate group. The final step involves the conversion of the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is employed in studies involving cell transfection and gene delivery due to its ability to interact with nucleic acids.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids, facilitating their delivery into cells. This interaction is mediated by the positively charged diethylaminoethyl group, which forms electrostatic bonds with the negatively charged phosphate backbone of nucleic acids. The compound’s ability to penetrate cell membranes and deliver genetic material makes it valuable in gene therapy and related applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylaminoethyl dextran: A similar compound used in gene delivery and transfection studies.
Diethylaminoethyl cellulose: Used as an adsorbent in chromatography and for detoxification purposes.
Diethylaminoethanol: A precursor for various chemical commodities, including local anesthetics.
Uniqueness
Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with nucleic acids and facilitate their delivery into cells sets it apart from other similar compounds.
Propriétés
Numéro CAS |
2075-04-9 |
|---|---|
Formule moléculaire |
C22H30ClNO3 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-4-23(5-2)17-18-25-21(24)22(26-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H |
Clé InChI |
GUXZXAZOIFWRFN-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


